5-{4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile
Description
Properties
IUPAC Name |
5-[4-(6-tert-butyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6S/c1-19(2,3)16-11-17(23-18(22-16)26-4)25-9-7-24(8-10-25)15-6-5-14(12-20)21-13-15/h5-6,11,13H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCNANBWMBZFAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)SC)N2CCN(CC2)C3=CN=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with pyrimidine receptors or pathways
Mode of Action
Based on its structure, it is likely that the compound interacts with its targets through the pyrimidine moiety. The presence of a piperazine ring could potentially enhance the compound’s ability to cross cell membranes, thereby increasing its bioavailability and efficacy.
Biochemical Pathways
The compound may affect various biochemical pathways due to the presence of the pyrimidine moiety. Pyrimidines play a crucial role in nucleic acid synthesis, which is fundamental to all life forms. Therefore, any compound that can interact with pyrimidine pathways has the potential to influence a wide range of biological processes.
Pharmacokinetics
The presence of a piperazine ring and a pyrimidine moiety suggests that the compound might be well-absorbed and could potentially cross cell membranes. .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the potential interaction with pyrimidine pathways, the compound could potentially influence nucleic acid synthesis and, consequently, a variety of cellular processes
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its targets
Biological Activity
5-{4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is a compound of interest due to its potential biological activity, particularly in pharmacology. This article reviews the existing literature on the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyridine ring : Known for its nitrogen-containing heterocycle, which contributes to its biological activity.
- Piperazine moiety : Often associated with various pharmacological properties, including antipsychotic and anxiolytic effects.
- Pyrimidine derivative : This portion is linked to numerous biological activities, including antiviral and anticancer properties.
Anticancer Activity
Research has shown that compounds similar to 5-{4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile exhibit significant anticancer properties. For instance, derivatives of pyrimidines have demonstrated IC50 values in the low micromolar range against various cancer cell lines. In a study on quinoxaline derivatives, one compound exhibited an IC50 of 1.9 µg/mL against HCT-116 cells, indicating strong anticancer potential .
Antiviral Properties
Pyrimidine derivatives have also been evaluated for their antiviral activities. In particular, compounds that share structural similarities with 5-{4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile have shown effectiveness against viral infections. A study reported that certain derivatives displayed EC50 values lower than standard antiviral agents, suggesting promising antiviral efficacy .
Antimicrobial Effects
The antimicrobial activity of similar compounds has been well-documented. For example, thieno[3,2-d]pyrimidine derivatives have shown significant antibacterial and antifungal activities. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cellular processes in pathogens .
The mechanisms by which 5-{4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile exerts its biological effects are still under investigation but are believed to involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and viral replication.
- Receptor Modulation : The piperazine component may interact with neurotransmitter receptors, influencing neuropharmacological outcomes.
Case Studies
Several studies highlight the biological activity of compounds related to 5-{4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile:
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 5-{4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile exhibit various biological activities, including:
Anticancer Activity
Studies have shown that piperazine derivatives can interact with key molecular targets involved in cancer pathways. For instance, they may inhibit specific enzymes or receptors that are crucial for tumor growth and proliferation.
Antimicrobial Properties
The presence of the methylsulfanyl group enhances the compound's potential as an antimicrobial agent. Similar compounds have demonstrated efficacy against various bacterial strains.
Neuropharmacological Effects
Given its structural similarity to known neuroactive compounds, this compound may also interact with neurotransmitter systems, presenting potential applications in treating neurological disorders.
Case Study 1: Anticancer Potential
In a study focusing on piperazine derivatives, researchers found that a compound structurally related to 5-{4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile exhibited significant inhibition of cell proliferation in various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of similar pyrimidine-piperazine compounds against Gram-positive and Gram-negative bacteria. Results indicated that these compounds effectively inhibited bacterial growth, suggesting their potential as new antibiotics.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 1-[2-(tert-butyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazine | Contains trifluoromethyl group | Anticancer | Fluorinated substituent enhances lipophilicity |
| N-(4-(4-methylpiperazin-1-yl)butyl)imidazo[1,2-a]pyridine | Piperazine linked to imidazole | Antiproliferative | Imidazole ring adds distinct pharmacological properties |
| 6-methylsulfanyl-pyrimidine derivatives | Methylsulfanyl group present | Antimicrobial | Lacks the piperazine linkage |
This table illustrates how 5-{4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile stands out due to its unique combination of functionalities that enhance its potential as a multi-target pharmacological agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of the target compound with five structurally related derivatives, focusing on molecular features, physicochemical properties, and research findings.
Structural and Functional Group Comparison
Table 1: Structural Comparison
*Note: Molecular formula and weight for the target compound are inferred based on structural analysis.
Key Research Findings and Implications
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods used for 2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile , which employs coupling reactions between pyridine and pyrimidine precursors via a piperazine linker .
- The tert-butyl and methylsulfanyl groups may require specialized protecting-group strategies to avoid side reactions.
Solubility: The methylsulfanyl group may reduce aqueous solubility relative to morpholine-containing analogs (e.g., ), which benefit from oxygen’s hydrogen-bonding capacity.
Biological Activity: The 2-chloranyl-4-[[4-(4-methylpiperazin-1-yl)-2-oxidanylidene-1H-quinolin-6-yl]amino]pyridine-3-carbonitrile () demonstrates kinase inhibition, suggesting that pyridine-carbonitrile scaffolds with piperazine linkers are viable for targeting enzymatic active sites. The pyrano-pyridine system in shows improved metabolic stability due to its fused-ring system, a feature absent in the target compound.
Pharmacological Potential
- Target Compound : The tert-butyl group may confer resistance to oxidative metabolism, while the methylsulfanyl moiety could act as a hydrogen-bond acceptor. These traits align with kinase inhibitor or GPCR modulator profiles.
- Analog-Specific Advantages: YM7 : The pyrazine core and piperidinylmethyl group may enhance binding to nucleotide-binding domains. Compound in : The quinoline-oxidanylidene system enables π-π stacking interactions critical for DNA intercalation.
Preparation Methods
Formation of the Pyrimidine Ring
The pyrimidine ring is typically synthesized via the Biginelli reaction or condensation of β-diketones with amidines . For this compound, a modified approach using 3-(tert-butyl)-1,1,1-trifluoropropane-2,4-dione and methylthiourea under acidic conditions yields 6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-ol. Subsequent chlorination with phosphorus oxychloride (POCl₃) generates the 4-chloro intermediate.
Reaction Conditions:
Introduction of the Methylsulfanyl Group
The methylsulfanyl group is introduced via nucleophilic displacement of the 4-chloro intermediate using sodium thiomethoxide (NaSMe) in anhydrous dimethylformamide (DMF).
Key Parameters:
Piperazine Coupling Strategies
The piperazine linker is introduced through nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution
The 4-chloro-pyrimidine intermediate reacts with piperazine in refluxing toluene, facilitated by potassium carbonate (K₂CO₃) as a base.
Procedure:
-
Combine 4-chloro-6-tert-butyl-2-(methylsulfanyl)pyrimidine (1 eq), piperazine (2.5 eq), and K₂CO₃ (3 eq) in toluene.
-
Reflux at 110°C for 12–16 hours.
-
Isolate the product via column chromatography (silica gel, ethyl acetate/hexane).
Buchwald-Hartwig Amination
For higher regioselectivity, palladium-catalyzed coupling using Pd(OAc)₂ and Xantphos ligand is employed.
\text{C}{11}\text{H}{16}\text{N}2\text{S}2 + \text{Piperazine} \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}} \text{C}{15}\text{H}{24}\text{N}4\text{S}_2}
Advantages:
-
Reduced reaction time (6–8 hours)
-
Improved yield (82–88%)
Pyridine-Carbonitrile Coupling
The final step involves coupling the piperazine-pyrimidine intermediate with 5-bromo-pyridine-2-carbonitrile via Ullmann coupling or microwave-assisted Suzuki-Miyaura reaction .
Ullmann Coupling
Copper(I)-mediated coupling using CuI and 1,10-phenanthroline in dimethyl sulfoxide (DMSO):
Conditions:
Microwave-Assisted Suzuki-Miyaura Reaction
A more efficient method employs Pd(PPh₃)₄ and potassium carbonate in a 1:1 mixture of dioxane/water under microwave irradiation.
Optimized Parameters:
Purification and Characterization
Chromatographic Purification
The crude product is purified via flash chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, tert-butyl), 2.56 (s, 3H, SCH₃), 3.45–3.70 (m, 8H, piperazine), 7.85 (d, 1H, pyridine), 8.45 (s, 1H, pyrimidine).
-
HRMS (ESI+) : m/z calc. for C₂₁H₂₆N₆S₂ [M+H]⁺: 427.1595; found: 427.1598.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Ullmann Coupling | CuI, DMSO, 120°C | 65 | 98 |
| Suzuki-Miyaura (MW) | Pd(PPh₃)₄, 150°C | 89 | 99 |
| Nucleophilic Aromatic Substitution | K₂CO₃, toluene | 74 | 97 |
Challenges and Optimization Opportunities
-
Steric Hindrance : The tert-butyl group complicates piperazine coupling; microwave-assisted methods mitigate this.
-
Sulfur Stability : Methylsulfanyl groups are prone to oxidation; reactions require inert atmospheres (N₂/Ar).
-
Scale-Up : Batch variability in Ullmann coupling necessitates transition to continuous-flow systems for industrial production.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 5-{4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile, and how can reaction conditions be optimized?
- Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalysts : Palladium-based catalysts may improve coupling efficiency in piperazine-pyridine bond formation .
- Temperature control : Maintaining 60–80°C during pyrimidine ring formation minimizes side products .
- Purity validation : Use HPLC (≥95% purity) and NMR (1H/13C) for structural confirmation .
Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?
- Answer :
- NMR spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., tert-butyl at pyrimidine-C6, methylsulfanyl at pyrimidine-C2) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C23H29N7S) .
- X-ray crystallography : Resolves conformational flexibility of the piperazine-pyridine linkage .
Q. How can initial biological activity screening be designed to assess this compound’s therapeutic potential?
- Answer :
- Target selection : Prioritize kinases or GPCRs due to pyrimidine-piperazine motifs’ affinity for ATP-binding domains .
- In vitro assays : Use fluorescence polarization (FP) for binding affinity (IC50) and cell viability assays (e.g., MTT) for cytotoxicity profiling .
- Positive controls : Compare with structurally related inhibitors (e.g., 5-chloro-N-(4-methylpiperidin-1-yl)-2-(4-cyanophenyl)acetamide) to benchmark activity .
Advanced Research Questions
Q. What strategies resolve contradictions in binding affinity data across enzymatic vs. cellular assays?
- Answer :
- Orthogonal assays : Validate enzymatic IC50 with cellular thermal shift assays (CETSA) to confirm target engagement .
- Solubility adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to mitigate aggregation artifacts .
- Metabolite profiling : LC-MS identifies active metabolites that may enhance or mask activity in cellular models .
Q. How does the tert-butyl group at pyrimidine-C6 influence pharmacological properties?
- Answer :
- Steric effects : The bulky tert-butyl group enhances selectivity by restricting access to off-target hydrophobic pockets .
- Metabolic stability : Comparative studies with ethyl or methyl analogs show tert-butyl reduces CYP450-mediated oxidation .
- Solubility trade-offs : While improving lipophilicity (logP ~3.2), formulation additives (e.g., cyclodextrins) may be needed for in vivo dosing .
Q. What computational methods predict off-target interactions and optimize selectivity?
- Answer :
- Molecular docking : Use AutoDock Vina to screen against kinase hinge regions (e.g., EGFR, CDK2) .
- Molecular dynamics (MD) simulations : Assess piperazine flexibility’s impact on binding kinetics (e.g., RMSD <2.0 Å over 100 ns) .
- Machine learning models : Train on pyrimidine-piperazine datasets to prioritize synthesizable derivatives with improved ADMET profiles .
Q. Which in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Answer :
- Rodent models : Monitor bioavailability (F >30%) and half-life (t1/2 >4 hrs) via IV/PO dosing .
- Toxicogenomics : RNA-seq identifies off-target effects on liver enzymes (e.g., CYP3A4) .
- Tissue distribution : Radiolabeled compound tracking (e.g., 14C) quantifies accumulation in target organs .
Data Contradiction Analysis
Q. How to address discrepancies between in vitro potency and in vivo efficacy?
- Answer :
- Pharmacokinetic profiling : Measure plasma protein binding (e.g., >90% binding reduces free drug concentration) .
- Metabolite interference : Identify active metabolites via hepatocyte incubation and LC-MS/MS .
- Dose escalation studies : Adjust dosing regimens (e.g., BID vs. QD) to maintain therapeutic exposure .
Q. Why might SAR studies show conflicting trends for substituents at pyrimidine-C2?
- Answer :
- Electron-withdrawing vs. donating effects : Methylsulfanyl (SMe) enhances π-stacking in hydrophobic pockets, while oxo groups may disrupt hydrogen bonding .
- Assay variability : Standardize redox conditions (e.g., glutathione levels) in cellular assays to minimize false negatives .
Methodological Recommendations
- Synthetic chemistry : Prioritize flow chemistry for piperazine coupling to reduce reaction times .
- Biological assays : Use label-free techniques (e.g., SPR) for real-time binding kinetics .
- Data interpretation : Apply cheminformatics tools (e.g., KNIME) to integrate structural and activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
